molecular formula C14H4F4N2OS B11063993 1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one

Cat. No.: B11063993
M. Wt: 324.25 g/mol
InChI Key: IIUYXSVKMWXCSD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One is a complex organic compound characterized by its unique fused-ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One typically involves the reaction of 2-bromo-4-fluorobenzoyl chloride with 2-mercaptobenzimidazole . The reaction conditions often include the use of solvents such as 1,4-dioxane under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrafluoro-12H-[1,3]Benzimidazo[2,1-b][1,3]Benzothiazin-12-One is unique due to its specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H4F4N2OS

Molecular Weight

324.25 g/mol

IUPAC Name

1,2,3,4-tetrafluorobenzimidazolo[2,1-b][1,3]benzothiazin-12-one

InChI

InChI=1S/C14H4F4N2OS/c15-8-7-12(11(18)10(17)9(8)16)22-14-19-5-3-1-2-4-6(5)20(14)13(7)21/h1-4H

InChI Key

IIUYXSVKMWXCSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=C(C(=C(C(=C4S3)F)F)F)F

Origin of Product

United States

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